molecular formula C18H20ClN5O5 B10944294 ethyl 4-({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate

ethyl 4-({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate

Cat. No.: B10944294
M. Wt: 421.8 g/mol
InChI Key: XFRJNZRSVUCMPY-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzoyl group, and a tetrahydropyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the nitro and chloro groups: Nitration and chlorination reactions are performed on the pyrazole ring using reagents such as nitric acid and thionyl chloride.

    Benzoylation: The pyrazole derivative is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group.

    Formation of the tetrahydropyrazinecarboxylate moiety: This involves the reaction of the benzoylated pyrazole with ethyl tetrahydropyrazinecarboxylate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, solvents like dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution of the chloro group: Formation of various substituted derivatives.

    Hydrolysis of the ester group: Formation of the carboxylic acid derivative.

Scientific Research Applications

ETHYL 4-{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and pyrazole moieties can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 4-{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:

    4-CHLORO-3-NITRO-1H-PYRAZOLE: Lacks the benzoyl and tetrahydropyrazinecarboxylate moieties, leading to different chemical and biological properties.

    BENZOYL TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Lacks the pyrazole ring, resulting in different reactivity and applications.

    ETHYL 4-BENZOYL TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Lacks the chloro and nitro groups, affecting its chemical behavior and biological activity.

The uniqueness of ETHYL 4-{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

ethyl 4-[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H20ClN5O5/c1-2-29-18(26)22-9-7-21(8-10-22)17(25)14-5-3-13(4-6-14)11-23-12-15(19)16(20-23)24(27)28/h3-6,12H,2,7-11H2,1H3

InChI Key

XFRJNZRSVUCMPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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